Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]- is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group, a dichlorophenyl group, and an acetic acid moiety. Its chemical properties make it a valuable subject of study in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dichloroaniline with cyclohexanone to form an intermediate, which is then reacted with acetic acid and other reagents under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of intermediates and the final product to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but lacks the cyclohexyl and acetic acid moieties.
Cyclohexylacetic acid: Contains the cyclohexyl group but lacks the dichlorophenyl and acetic acid moieties.
Phenoxyacetic acid: Contains the phenoxy group but lacks the cyclohexyl and dichlorophenyl groups.
Uniqueness
Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H28Cl2N2O4 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-[4-[[cyclohexyl-[2-(2,4-dichloroanilino)-2-oxoethyl]amino]methyl]-2-methylphenoxy]acetic acid |
InChI |
InChI=1S/C24H28Cl2N2O4/c1-16-11-17(7-10-22(16)32-15-24(30)31)13-28(19-5-3-2-4-6-19)14-23(29)27-21-9-8-18(25)12-20(21)26/h7-12,19H,2-6,13-15H2,1H3,(H,27,29)(H,30,31) |
InChI Key |
YAVTYPZLGGLRSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CN(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3CCCCC3)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.